1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine
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Overview
Description
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine is a compound that features a thiophene ring substituted with ethyl and methyl groups, and a pyrrolidine ring attached via a carbonyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the condensation of 5-ethyl-4-methylthiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ catalysts and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine can be compared with other thiophene and pyrrolidine derivatives:
Thiophene derivatives: Compounds like 5-ethyl-4-methylthiophene-2-carboxylic acid and 2,5-dimethylthiophene share similar structural features and biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and 1-(2-pyrrolidinyl)pyrrolidine exhibit similar chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(5-ethyl-4-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-3-10-9(2)8-11(15-10)12(14)13-6-4-5-7-13/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGFSZKEHFGCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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